molecular formula C20H24N4O4S2 B12149406 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12149406
M. Wt: 448.6 g/mol
InChI Key: DOOSCWFEZTUNRD-PTNGSMBKSA-N
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Description

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C20H24N4O4S2 and its molecular weight is 448.6 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential biological activity. Its structure incorporates a thiazolidinone ring and a pyridopyrimidinone core, which are known for their interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H26N4O4S2C_{21}H_{26}N_{4}O_{4}S_{2}, and it has a molecular weight of approximately 462.6 g/mol. The unique structural features include:

FeatureDescription
Thiazolidinone Ring Contributes to potential enzyme inhibition properties.
Pyridopyrimidinone Core Known for various biological activities including anticancer and antimicrobial effects.
Functional Groups Ethoxypropyl and hydroxyethyl groups enhance solubility and reactivity.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

  • Enzyme Inhibition : The compound may inhibit enzymes associated with disease processes, which could contribute to its therapeutic effects.
  • Receptor Modulation : Potential interactions with specific receptors may lead to modulation of cellular pathways involved in inflammation and cancer progression.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, primarily due to its structural components:

  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells through enzyme inhibition and receptor modulation .
  • Antimicrobial Properties : The thiazolidinone moiety is linked to antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment .
  • Anti-inflammatory Effects : The ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this structure:

  • A study on similar thiazolidinone derivatives reported significant anticancer activity against human cancer cell lines, indicating that modifications to the thiazolidinone ring can enhance efficacy .
  • Another research highlighted the role of pyridopyrimidinones in inhibiting specific enzymes linked to cancer progression, reinforcing the potential of this compound as a therapeutic agent.

Comparison with Similar Compounds

The compound can be compared with other similar structures that share common features:

Compound NameStructural FeaturesNotable Activities
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chlorideTriazine ring; morpholineAntimicrobial
9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-onePyrido-pyrimidine coreEnzyme inhibition
3-(3-Ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yli-deneThiazolidinone; ethoxypropylAnticancer

The unique combination of functional groups in 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yli-dene]methyl}-2-[hydroxyethylamino]-7-methyl-pyrido[1,2-a]pyrimidin-4-one confers distinct advantages in therapeutic applications compared to these similar compounds.

Properties

Molecular Formula

C20H24N4O4S2

Molecular Weight

448.6 g/mol

IUPAC Name

(5Z)-3-(3-ethoxypropyl)-5-[[2-(2-hydroxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H24N4O4S2/c1-3-28-10-4-8-23-19(27)15(30-20(23)29)11-14-17(21-7-9-25)22-16-6-5-13(2)12-24(16)18(14)26/h5-6,11-12,21,25H,3-4,7-10H2,1-2H3/b15-11-

InChI Key

DOOSCWFEZTUNRD-PTNGSMBKSA-N

Isomeric SMILES

CCOCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)NCCO)/SC1=S

Canonical SMILES

CCOCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)NCCO)SC1=S

Origin of Product

United States

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